molecular formula C27H34N2O3 B1464621 Diethylamine (2S,3R)-3-hydroxy-2-(tritylamino)butanoate CAS No. 80514-77-8

Diethylamine (2S,3R)-3-hydroxy-2-(tritylamino)butanoate

Cat. No. B1464621
CAS RN: 80514-77-8
M. Wt: 434.6 g/mol
InChI Key: WYYVJRBSJGUXSL-JKSHRDEXSA-N
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Description

The compound “Diethylamine (2S,3R)-3-hydroxy-2-(tritylamino)butanoate” is a complex organic molecule. It likely contains an amino group (NH2) attached to a carbon atom, which is also attached to a hydroxyl group (OH). The “trityl” part suggests the presence of three phenyl (C6H5) groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the diethylamine group, the introduction of the hydroxyl group, and the attachment of the trityl group. Unfortunately, without specific information or context, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple functional groups and the three phenyl rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the amino, hydroxyl, and phenyl groups could make it reactive with a variety of other substances .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .

Scientific Research Applications

Metabolic Fate and Oxidative Metabolism

Diethylamine (2S,3R)-3-hydroxy-2-(tritylamino)butanoate is related to compounds undergoing oxidative metabolism, impacting the production of various metabolites. Research on amitriptyline, a compound with similar functional groups, reveals oxidative metabolism leading to hydroxylation with high stereo- and enantioselectivity, affecting its pharmacological and toxicological properties (Breyer‐Pfaff, 2004).

Applications in Analytical Chemistry

Analytical methods like the determination of hydroxyproline utilize compounds similar to diethylamine (2S,3R)-3-hydroxy-2-(tritylamino)butanoate for the oxidation of imino acids, demonstrating its importance in biochemical assays and research (Stegemann & Stalder, 1967).

Neuropharmacology Research

The compound's structural analogs have been explored for their effects on neurotransmitter systems, contributing to the understanding of molecular mechanisms underlying mental disorders and potential therapeutic approaches. For example, studies on lysergic acid diethylamide (LSD) and its analogs shed light on serotonin receptor modulation and neural mechanisms of consciousness (Passie et al., 2008).

Investigating Environmental Impact

Research into the environmental fate and toxicity of similar compounds highlights the need for understanding the aquatic toxicity and potential health impacts of amines and related compounds, supporting the development of safer chemical practices and environmental protections (Poste et al., 2014).

Health Benefits of Dietary Compounds

Investigations into dietary phenolamides, which share structural features with diethylamine (2S,3R)-3-hydroxy-2-(tritylamino)butanoate, suggest potential health benefits, including anti-inflammatory and antioxidant activities, underscoring the importance of such compounds in nutrition and therapy (Wang et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with specific proteins or other molecules in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, it’s important to handle it with appropriate safety precautions to avoid exposure and potential harm .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. This could include further studies to better understand its synthesis, reactions, mechanism of action, and safety .

properties

IUPAC Name

N-ethylethanamine;(2S,3R)-3-hydroxy-2-(tritylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3.C4H11N/c1-17(25)21(22(26)27)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;1-3-5-4-2/h2-17,21,24-25H,1H3,(H,26,27);5H,3-4H2,1-2H3/t17-,21+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYVJRBSJGUXSL-JKSHRDEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.CC(C(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCC.C[C@H]([C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692825
Record name N-(Triphenylmethyl)-L-threonine--N-ethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethylamine (2S,3R)-3-hydroxy-2-(tritylamino)butanoate

CAS RN

80514-77-8
Record name L-Threonine, N-(triphenylmethyl)-, compd. with N-ethylethanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80514-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Triphenylmethyl)-L-threonine--N-ethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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